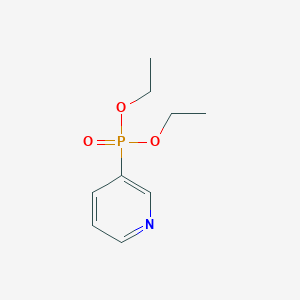

Diethyl pyridin-3-ylphosphonate

Description

Properties

CAS No. |

53340-10-6 |

|---|---|

Molecular Formula |

C9H14NO3P |

Molecular Weight |

215.19 g/mol |

IUPAC Name |

3-diethoxyphosphorylpyridine |

InChI |

InChI=1S/C9H14NO3P/c1-3-12-14(11,13-4-2)9-6-5-7-10-8-9/h5-8H,3-4H2,1-2H3 |

InChI Key |

PZSLNFUHTFJWSV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CN=CC=C1)OCC |

Origin of Product |

United States |

Advanced Chemical Reactivity and Mechanistic Investigations of Diethyl Pyridin 3 Ylphosphonate

Electrophilic and Nucleophilic Character of the Phosphonate (B1237965) Moiety

The phosphonate group, -P(O)(OEt)₂, is characterized by a phosphorus atom in the +5 oxidation state. This high oxidation state and the presence of electronegative oxygen atoms render the phosphorus center electrophilic.

Electrophilic Reactivity: The electrophilicity of the phosphorus atom is most clearly demonstrated by its susceptibility to nucleophilic attack, leading to the cleavage of the phosphoester (P-O) bonds. The hydrolysis of Diethyl pyridin-3-ylphosphonate to its corresponding phosphonic acid or monoester is a prime example of this behavior. Treatment with strong acids, such as refluxing concentrated hydrochloric acid, results in the complete hydrolysis to 3-pyridylphosphonic acid. researchgate.net Milder conditions can be employed for partial hydrolysis; for instance, reaction with aqueous dimethylamine (B145610) at elevated temperatures (150°C) selectively cleaves one of the ethyl ester groups to yield ethyl 3-pyridylphosphonate. researchgate.net These reactions proceed via nucleophilic attack (by water or dimethylamine) on the electrophilic phosphorus center.

| Reaction | Reagent | Conditions | Product | Reference |

| Full Hydrolysis | conc. HCl | Reflux, 24h | 3-Pyridylphosphonic acid | researchgate.net |

| Partial Hydrolysis | aq. Dimethylamine | 150°C, 3h | Ethyl 3-pyridylphosphonate | researchgate.net |

Nucleophilic Character: The nucleophilic character of the phosphonate moiety itself is significantly less pronounced. While the lone pairs on the phosphoryl (P=O) and ester (P-O-R) oxygen atoms confer Lewis basicity, allowing them to act as ligands and coordinate to metal centers, they are generally poor nucleophiles in the context of forming new covalent bonds in typical organic transformations. researchgate.net The electron density on these oxygens is diminished by resonance with the d-orbitals of the phosphorus atom and the electronegativity of the phosphorus itself. Consequently, the reactivity of this compound is dominated by the nucleophilicity of the pyridine (B92270) nitrogen over that of the phosphonate oxygens.

Role of the Pyridine Nitrogen in Reaction Mechanisms

A compelling example of the nitrogen's role is found in comparative catalytic studies. The catalytic activity of diethyl pyridylphosphonates in the hydrosilylation of aldehydes with trichlorosilane (B8805176) (HSiCl₃) was investigated. analis.com.my While Diethyl 2-pyridylphosphonate was found to be an effective catalyst, the 3-pyridyl isomer showed significantly lower activity. This difference in reactivity is attributed to the spatial arrangement of the two coordinating sites. The 2-pyridyl isomer can act as an effective bidentate (two-toothed) Lewis base catalyst, where both the pyridine nitrogen and the phosphoryl oxygen can simultaneously coordinate to and activate the silicon atom of HSiCl₃. In this compound, the nitrogen and the phosphonate group are too far apart to engage in such bidentate chelation, resulting in much lower catalytic efficiency. analis.com.my

| Catalyst | Substrate | Conversion (%) | Plausible Coordination | Reference |

| Diethyl 2-pyridylphosphonate | Benzaldehyde | High | Bidentate (N, O) | analis.com.my |

| Diethyl 3-pyridylphosphonate | Benzaldehyde | Low (8-47%) | Monodentate | analis.com.my |

| Diethyl 4-pyridylphosphonate | Benzaldehyde | Low | Monodentate | analis.com.my |

This demonstrates that the position of the phosphonate group relative to the pyridine nitrogen is a critical factor that dictates the molecule's ability to participate in and catalyze reactions involving metal or semi-metal centers. The nitrogen's primary role is that of a simple Lewis base, and its inability to cooperate with the phosphonate group in the 3-position limits its reactivity in such contexts.

Radical Phosphonylation Reactions

While traditional methods for forming the aryl-phosphorus bond, such as the Michaelis-Arbuzov and Hirao reactions, often require harsh conditions, radical pathways have emerged as a powerful alternative. This compound is a key product in such reactions, highlighting the utility of radical chemistry in accessing challenging substitution patterns on the pyridine ring. rsc.orgorganic-chemistry.org

The synthesis of this compound can be achieved under mild, transition-metal-free conditions via a photo-induced radical reaction. iu.edursc.org In a typical procedure, 3-iodopyridine (B74083) is reacted with a phosphite (B83602) source, such as triethyl phosphite, in the presence of a base and an organic photoredox catalyst. Irradiation with visible light initiates a process where an aryl radical is generated from the 3-iodopyridine. This radical is then trapped by triethyl phosphite to form the C-P bond, ultimately yielding the target phosphonate. iu.edursc.org This approach is particularly valuable as the direct phosphonylation of the C-3 position of pyridine is considered challenging compared to the C-2 or C-4 positions due to electronic factors. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 3-Iodopyridine | Triethyl phosphite | Organic Photoredox Catalyst, Base (DBU), Blue LED | This compound | rsc.org |

| 3-Iodopyridine | Triethyl phosphite | NaH, DMF, Visible Light | This compound | iu.edu |

These findings underscore the importance of radical mechanisms in the synthesis of this compound, providing an efficient and mild route to a compound that serves as a valuable building block in various fields.

Coordination Chemistry and Ligand Design with Diethyl Pyridin 3 Ylphosphonate and Its Derivatives

Complexation with Transition Metal Ions

The coordination chemistry of Diethyl pyridin-3-ylphosphonate and its analogs is characterized by their versatile binding capabilities with a range of transition metal ions. These ligands, possessing both a nitrogen atom within the pyridine (B92270) ring and oxygen atoms in the phosphonate (B1237965) group, offer multiple sites for metal coordination, leading to the formation of diverse and structurally interesting complexes.

Mononuclear and Polymeric Complex Formation

Research has demonstrated that ligands similar to this compound, such as diethyl (pyridin-2-ylmethyl)phosphate, readily form stable complexes with various transition metal ions including Cu(II), Ni(II), Co(II), and Zn(II). The resulting structures can be either mononuclear, where a single metal ion is coordinated by one or more ligand molecules, or polymeric, where the ligand bridges multiple metal centers to create extended one-, two-, or three-dimensional networks. researchgate.netnih.gov The formation of either mononuclear or polymeric species is influenced by factors such as the metal-to-ligand ratio, the specific transition metal used, and the reaction conditions. For instance, with diethyl (pyridin-2-ylmethyl)phosphate, mononuclear complexes with the general formulas [M(ligand)2Cl2] for M = Cu, Ni, Mn and [M(ligand)Cl2] for M = Co, Zn have been synthesized. The nature of the anion present in the metal salt also plays a crucial role in determining the final architecture of the coordination compound.

The following table summarizes the types of complexes formed with a related ligand, diethyl (pyridin-2-ylmethyl)phosphate, and various transition metals.

| Metal Ion | Complex Stoichiometry | Proposed Geometry |

| Cu(II) | [Cu(ligand)2Cl2] | Octahedral |

| Ni(II) | [Ni(ligand)2Cl2] | Octahedral |

| Co(II) | [Co(ligand)Cl2] | Tetrahedral |

| Zn(II) | [Zn(ligand)Cl2] | Tetrahedral |

| Mn(II) | [Mn(ligand)2Cl2] | Octahedral |

This data is based on studies with diethyl (pyridin-2-ylmethyl)phosphate and may be indicative of the behavior of this compound.

Chelation Modes and Ligand Denticity

A key feature of this compound and its isomers in coordination chemistry is their ability to act as chelating ligands. Chelation involves the binding of a single ligand to a central metal ion at two or more points. In the case of these pyridylphosphonate ligands, the most common chelation mode is bidentate N,O-donation. This involves the coordination of the metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the phosphoryl group (P=O). researchgate.net This forms a stable five- or six-membered chelate ring, depending on the position of the phosphonate group on the pyridine ring. This bidentate coordination is a recurring motif in the crystal structures of complexes formed with these types of ligands. The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion; in this common mode, the ligand is described as "bidentate". libretexts.orglibretexts.org

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of pyridylphosphonates and related pyridylcarboxylates to bridge metal ions makes them excellent building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netlakeheadu.carsc.orgnih.govrsc.org MOFs are a class of crystalline materials consisting of metal ions or clusters connected by organic ligands, forming porous structures with high surface areas. lakeheadu.ca

The pyridine and phosphonate groups can coordinate to different metal centers, leading to the formation of extended, often porous, networks. The structural diversity of these materials can be tuned by varying the metal ion, the specific pyridylphosphonate ligand, or by introducing other ancillary ligands into the reaction system. rsc.orgnih.gov These materials are of significant interest for applications in gas storage, separation, and catalysis due to their tunable pore sizes and functionalizable frameworks. lakeheadu.canih.gov For example, the introduction of pyridine-containing ligands into MOFs has been shown to enrich the cluster chemistry and allow for the synthesis of both ionic and neutral frameworks. rsc.org Diorganotin-based coordination polymers have also been constructed using phosphonate and sulfonate ligands, resulting in two- and three-dimensional assemblies. nih.gov

Development of Ruthenium Complexes for Catalytic Systems

Derivatives of this compound, particularly those incorporating the terpyridine scaffold, have been instrumental in the development of advanced ruthenium-based catalytic systems. These complexes are at the forefront of research in energy conversion and artificial photosynthesis.

Hybrid Materials Synthesis (e.g., Bridged Titania-Bisphosphonates for non-siliceous hybrid materials)

The development of non-siliceous hybrid materials represents a significant advancement in materials science, offering alternatives to the widely studied organosilicas. acs.org Among these, metal phosphonate materials, which are synthesized by combining metal joints with organophosphonic linkages, have emerged as a promising class of inorganic-organic hybrids. rsc.orgrsc.org A particularly innovative strategy involves the synthesis of mesoporous bridged titania-bisphosphonate hybrids through a one-step, templateless, non-hydrolytic sol-gel process. acs.orgsci-hub.se This method provides a low-cost pathway to creating water-stable, non-siliceous materials with controlled textures and functionalities. acs.org

The synthesis typically involves the reaction of a titanium alkoxide, such as titanium isopropoxide (Ti(OiPr)4), with a rigid bisphosphonate ester in the presence of acetic anhydride (B1165640) (Ac2O). acs.orgsci-hub.se This non-hydrolytic approach is advantageous as it allows for more manageable reaction rates compared to traditional sol-gel methods that are challenged by the high reactivity between phosphonic acids and metal alkoxides. sci-hub.se The process results in the formation of titanium dioxide (TiO2) in the anatase crystalline form, structured as nanorods that are cross-linked by fully condensed bisphosphonate groups. acs.orgresearchgate.net The rigidity of the bisphosphonate precursors is crucial for creating high pore volumes, as it prevents the inhibition of TiO2 domain growth. sci-hub.seacs.org

A key feature of these titania-bisphosphonate hybrids is their highly tunable porosity. By adjusting the reaction conditions, materials with very high specific surface areas and pore volumes can be achieved. acs.org Furthermore, the incorporation of functional organic groups is readily accomplished by using either functional bisphosphonates or accessible monophosphonate compounds, such as this compound. acs.orgsci-hub.se This versatility allows for the design of materials tailored for specific applications. The resulting hybrids exhibit remarkable stability in aqueous environments across a broad pH range, from 1 to 12. acs.org The combination of high surface area, tunable porosity, integrated functionality, and hydrolytic stability makes bridged titania-bisphosphonates promising materials that complement other hybrids like Metal-Organic Frameworks (MOFs) and organosilicas. acs.orgacs.org

Research Findings on Bridged Titania-Bisphosphonate Synthesis

Detailed studies have demonstrated the effectiveness of the non-hydrolytic sol-gel route in producing these advanced hybrid materials. The general methodology is noted to be quantitative and cost-effective. researchgate.net The resulting materials are mesoporous, with interconnected TiO2 anatase nanorods forming the inorganic framework, and the bisphosphonate groups providing the organic linkage. researchgate.net

Below is a table summarizing the properties of bridged titania-bisphosphonate materials synthesized under various conditions.

| Precursors | Synthesis Method | Resulting Structure | Max. Surface Area (m² g⁻¹) | Max. Pore Volume (cm³ g⁻¹) | Key Feature |

| Ti(OiPr)4, Rigid bisphosphonate ester, Ac2O | One-step, templateless non-hydrolytic sol-gel | TiO2 anatase nanorods cross-linked by bisphosphonates | 720 - 830 | 1.85 | High hydrolytic stability (pH 1-12). acs.orgacs.org |

| Ti(OBu)4, Bridged diphosphonic acids (DPAs) | Hydrothermal post-treatment | Nanosized particles with functionalized surfaces | 379 | - | Quantitative incorporation of DPAs. researchgate.netuhasselt.be |

| Ti(OiPr)4, Diethyl octylphosphonate | Non-hydrolytic sol-gel | Titania-phosphonate hybrid | - | Moderate | Pore volume decreases with increasing P/Ti ratio. sci-hub.se |

The accessibility of the incorporated functional groups has been verified through experiments such as the adsorption of copper (II) ions from aqueous solutions by materials functionalized with bipyridyl groups. acs.orgacs.org This demonstrates the potential of these materials for applications in areas like catalysis and separation. rsc.org The strong Ti-O-P linkages formed are responsible for the chemical stability and the effective surface functionalization of the material. researchgate.net

Spectroscopic and Structural Elucidation of Diethyl Pyridin 3 Ylphosphonate and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For Diethyl pyridin-3-ylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy would be required for a full structural assignment.

Proton NMR (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine (B92270) ring and the ethyl groups of the phosphonate (B1237965) moiety. The protons on the pyridine ring, being in an aromatic system, would appear in the downfield region (typically δ 7.0-9.0 ppm). Due to the substitution pattern at the 3-position, four distinct signals are anticipated for the pyridyl protons, each exhibiting characteristic splitting patterns (doublet, triplet, or doublet of doublets) arising from spin-spin coupling with neighboring protons.

The ethyl groups would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of coupling with each other. The methylene protons would also exhibit additional coupling to the phosphorus atom.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyridyl-H2 | ~8.8 - 9.0 | d or dd | |

| Pyridyl-H4 | ~7.8 - 8.0 | dt or ddd | |

| Pyridyl-H5 | ~7.3 - 7.5 | dd or t | |

| Pyridyl-H6 | ~8.6 - 8.8 | d or dd | |

| OCH₂ | ~4.0 - 4.2 | q or dq | ~7 (H-H), ~8 (H-P) |

Note: The exact chemical shifts and coupling constants require experimental verification.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Five distinct signals are expected for the pyridine ring carbons and two for the ethyl groups. The carbon atom directly bonded to the phosphorus (C3 of the pyridine ring) would show a large coupling constant (¹JC-P). The other pyridine carbons would also exhibit smaller couplings to the phosphorus atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-P Coupling (J, Hz) |

|---|---|---|

| Pyridyl-C2 | ~150 - 155 | ~5-10 |

| Pyridyl-C3 | ~130 - 135 | ~180-200 |

| Pyridyl-C4 | ~135 - 140 | ~10-15 |

| Pyridyl-C5 | ~123 - 127 | ~3-5 |

| Pyridyl-C6 | ~148 - 152 | ~15-20 |

| OCH₂ | ~62 - 65 | ~5-7 |

Note: The exact chemical shifts and coupling constants require experimental verification.

Phosphorus-31 NMR (³¹P NMR) for Phosphonate Environment

³¹P NMR is a direct and sensitive method for characterizing the chemical environment of the phosphorus atom. For this compound, a single resonance is expected in the typical region for aryl phosphonates (around δ 15-25 ppm, relative to 85% H₃PO₄). The chemical shift would be sensitive to the electronic effects of the pyridine ring. In proton-coupled spectra, this signal would be split by the adjacent protons on the pyridine ring and the methylene groups of the ethyl esters.

Upon formation of adducts, for instance with metal salts, the ³¹P chemical shift would be expected to change significantly due to coordination of the phosphoryl oxygen to the metal center. This change provides crucial evidence for adduct formation and can give insights into the nature of the bonding.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by strong absorptions corresponding to the P=O and P-O-C bonds. The characteristic P=O stretching vibration is expected to appear as a strong band in the region of 1250-1270 cm⁻¹. The P-O-C stretching vibrations would likely be observed around 1020-1050 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be found in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the ethyl groups would appear above 3000 cm⁻¹ and in the 2850-3000 cm⁻¹ range, respectively.

Formation of adducts would lead to a noticeable shift in the P=O stretching frequency to a lower wavenumber, indicating a weakening of the double bond upon coordination.

Table 3: Predicted FT-IR Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Aliphatic C-H stretch | 2850 - 2980 | Medium-Strong |

| C=C, C=N stretch (Pyridine) | 1400 - 1600 | Medium-Strong |

| P=O stretch | 1250 - 1270 | Strong |

| P-O-C stretch | 1020 - 1050 | Strong |

Note: The exact wavenumbers and intensities require experimental verification.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. The pyridine ring vibrations, particularly the ring breathing mode, are expected to give a strong signal. The P=O stretching vibration is also Raman active. A key advantage of Raman spectroscopy is the typically weak scattering of water, which can be beneficial for studying adducts in aqueous media.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

While the crystal structure of this compound itself is not available in the reviewed literature, analysis of related organophosphorus compounds illustrates the power of this technique. For example, the crystal structure of a spirocyclic pentaerythritol (B129877) phenol (B47542) ester of phosphoric acid has been determined, revealing detailed conformational features. researchgate.net The study showed that the compound crystallizes in the orthorhombic system with the Pna21 space group and that its two six-membered rings adopt a stable spiro structure with a chair-like conformation. researchgate.net Such detailed structural insights are crucial for understanding the steric and electronic properties of a molecule.

Table 3: Example Crystallographic Data for a Related Organophosphorus Compound (Spirocyclic Pentaerythritol Phenol Ester of Phosphoric Acid) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 16.953(3) |

| b (Å) | 6.1360(12) |

| c (Å) | 12.809(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1331.4(4) |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimental results are then compared to the calculated percentages based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric purity and elemental composition.

For this compound, with the molecular formula C₉H₁₄NO₃P, the theoretical elemental composition can be calculated. This data serves as a benchmark against which experimentally obtained values would be compared to confirm the synthesis of the correct compound.

Table 4: Elemental Analysis Data for this compound (C₉H₁₄NO₃P)

| Element | Molecular Formula | Mass Percent (%) Calculated | Mass Percent (%) Found |

|---|---|---|---|

| Carbon (C) | C₉ | 50.23 | Not Available in Literature |

| Hydrogen (H) | H₁₄ | 6.56 | Not Available in Literature |

| Nitrogen (N) | N | 6.51 | Not Available in Literature |

| Oxygen (O) | O₃ | 22.30 | Not Available in Literature |

Computational and Theoretical Investigations of Diethyl Pyridin 3 Ylphosphonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It has been employed to investigate various facets of Diethyl pyridin-3-ylphosphonate and its derivatives.

Geometric Optimization and Electronic Structure Analysis

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For phosphonate (B1237965) derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used for this purpose. ijcce.ac.ir The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEgap), is a critical indicator of molecular stability and reactivity. ijcce.ac.irresearchgate.net A smaller gap suggests higher reactivity and a greater capacity for electronic exchange. ijcce.ac.ir For instance, in a study of related pyridinyl phosphonate derivatives, the ΔEgap was calculated to be 3.605 eV, indicating significant reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) Maps: MEP maps are visual representations of the electrostatic potential on the electron density surface of a molecule. researchgate.net They are invaluable for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netnih.gov These maps help predict sites for electrophilic and nucleophilic attack. researchgate.net For pyridine-containing compounds, the nitrogen atom often represents a region of negative potential, making it a likely site for interaction with electrophiles or for forming hydrogen bonds. researchgate.netresearchgate.net Conversely, areas of positive potential indicate sites susceptible to nucleophilic attack. researchgate.netresearchgate.net

Gap Energies and Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).

These parameters, often calculated using DFT methods, provide a quantitative framework for comparing the reactivity of different phosphonate derivatives. researchgate.net

Vibrational Frequency Analysis

Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, researchers can assign specific absorption bands in an experimental spectrum to the stretching, bending, or torsional motions of particular functional groups within the molecule. researchgate.net

For phosphonate compounds, characteristic vibrational frequencies include the P=O stretching, P–O–C stretching, and C–H vibrations of the ethyl and pyridyl groups. ijcce.ac.irresearchgate.net DFT calculations, often using the B3LYP functional, can predict these frequencies. researchgate.net However, calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net This combined experimental and theoretical approach provides a high degree of confidence in the structural characterization of the molecule. researchgate.netresearchgate.net

Reaction Mechanism Elucidation

Computational chemistry, particularly DFT, plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the reaction pathway, locating transition states, and calculating activation energies, researchers can understand how a molecule like this compound is formed and how it might react.

A primary synthetic route to phosphonates is the Michaelis–Arbuzov reaction. rsc.org DFT calculations can model this reaction, for example, by studying the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, to determine the transition state structures and energy barriers involved. Similarly, for other synthesis methods like the Kabachnik–Fields or Pudovik reactions, computational studies can provide insights into the step-by-step mechanism, the role of catalysts, and the factors controlling product yields and selectivity. researchgate.netrsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. eurekaselect.comresearchgate.net

In studies of related pyridinyl phosphonate derivatives, molecular docking has been used to simulate their interaction with the active sites of various enzymes, such as those from bacteria or fungi, to evaluate their potential as antimicrobial agents. eurekaselect.comresearchgate.net The results of these simulations provide a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction, and reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For example, docking studies have shown that phosphonate derivatives can form key interactions with amino acid residues like threonine, histidine, and lysine (B10760008) in enzyme active sites. nih.gov

Intermolecular Interaction Studies

In the solid state, molecules are arranged in a specific, repeating three-dimensional pattern called a crystal lattice. The nature of the intermolecular forces holding the molecules together in this lattice dictates the crystal's physical properties. For this compound, key intermolecular interactions would include hydrogen bonding and van der Waals forces.

In Silico Predictive Modeling (e.g., ADMET characteristics, strictly for pharmacokinetic profiling)

Before a compound can be considered for therapeutic use, its pharmacokinetic profile must be assessed. This involves understanding its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov In silico ADMET prediction models use the chemical structure of a molecule to estimate these properties, offering a rapid and cost-effective way to screen potential drug candidates and identify liabilities early in the development process. researchgate.netnih.gov

For compounds like this compound, various ADMET properties can be predicted using specialized software:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed from the gut.

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration, which determine where the compound travels in the body.

Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as those in the Cytochrome P450 family (e.g., CYP2C9, CYP3A4).

Excretion: The compound's half-life (T₁/₂) can be estimated.

Toxicity: Potential liabilities such as mutagenicity (Ames test prediction) or hepatotoxicity can be flagged. researchgate.net

Studies on related pyridinyl phosphonates have utilized such in silico tools to build a comprehensive ADMET profile, helping to guide the design of new derivatives with more favorable pharmacokinetic properties. eurekaselect.comresearchgate.net

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Routes for Pyridylphosphonates

The synthesis of pyridylphosphonates, particularly with substitution at the 3-position like in diethyl pyridin-3-ylphosphonate, has been a significant area of research due to the challenges associated with this specific substitution pattern. rsc.orgrsc.org Historically, methods often relied on the pre-functionalization of the pyridine (B92270) ring. rsc.org However, recent innovations are paving the way for more direct, efficient, and environmentally benign synthetic strategies.

A notable advancement is the development of organocatalytic methods. Researchers have successfully demonstrated an amino-organocatalyzed direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes. rsc.orgrsc.org This transition-metal-free approach allows for the creation of a diverse range of multi-substituted phosphorylated pyridines in high yields. rsc.orgrsc.org Another green chemistry approach involves visible-light-promoted synthesis. iu.edu This method enables the phosphorylation of aryl halides under mild, transition-metal-free conditions, proceeding through a presumed electron-donor-acceptor (EDA) complex. iu.edu

Palladium-catalyzed cross-coupling reactions remain a cornerstone for forming C-P bonds. acs.orgrsc.org Established methods like the Hirao coupling and newer variations using aryl imidazolylsulfonates or arylsulfonium salts as substrates offer robust routes to arylphosphonates, including pyridyl derivatives. acs.orgrsc.orgnih.gov These reactions are valued for their efficiency and broad substrate scope. acs.orgrsc.org

| Synthetic Method | Key Features | Reactants | Catalyst/Conditions | Reference |

| Organocatalysis | Transition-metal-free, direct synthesis of 3-pyridylphosphonates. rsc.orgrsc.org | Vinylphosphonates, Aldehydes. rsc.orgrsc.org | Pyrrolidine, NH₄OAc/AcOH. rsc.org | rsc.orgrsc.org |

| Visible-Light Promotion | Transition-metal-free, mild conditions, radical pathway. iu.edu | 3-Iodopyridine (B74083), Triethyl phosphite (B83602). iu.edu | Visible light, base. iu.edu | iu.edu |

| Palladium-Catalyzed Coupling | High efficiency, broad scope, various electrophiles. acs.orgthieme-connect.com | Bromoarenes, Aryl imidazolylsulfonates. acs.orgthieme-connect.com | Palladium complexes (e.g., Pd(OAc)₂/PPh₃). acs.orgthieme-connect.com | acs.orgnih.govthieme-connect.com |

Exploration of New Catalytic Applications

The unique electronic properties of the pyridylphosphonate scaffold make it a promising candidate for designing new ligands and catalysts. The nitrogen atom of the pyridine ring can act as a coordination site, while the phosphonate (B1237965) group can be hydrolyzed to phosphonic acid, which can also bind to metal centers. This bifunctionality is key to its potential applications in catalysis. scispace.comsoton.ac.uk

Metal phosphonates, the class of materials to which pyridylphosphonate-metal complexes belong, are being investigated as heterogeneous catalysts for a wide array of chemical transformations. mdpi.comrsc.org Zirconium phosphonates, for instance, are recognized as promising solid acid catalysts due to their tunable acidity, thermal and chemical stability, and water tolerance. mdpi.com They have shown activity in biomass valorization and other acid-catalyzed reactions. mdpi.com The incorporation of the pyridyl group can further modulate the catalyst's properties, potentially influencing selectivity and activity.

Furthermore, pyridylphosphine ligands have been explored in carbonylation catalysis. soton.ac.uk While distinct from phosphonates, this research highlights the utility of the pyridyl-phosphorus combination in ligand design for homogeneous catalysis. The potential exists to develop this compound derivatives as ligands for various transition-metal-catalyzed reactions, such as cross-coupling, oxidation, and reduction. scispace.com The development of nanostructured metal phosphates and phosphonates is another frontier, offering high surface areas and unique active sites for sustainable chemical production. rsc.org

| Catalytic System | Potential Application | Key Features | Reference |

| Zirconium Pyridylphosphonates | Solid acid catalysis (e.g., biomass conversion). mdpi.com | Tunable acidity, high stability. mdpi.com | mdpi.comacs.org |

| Metal-Phosphonate Networks | Heterogeneous catalysis for CO₂ fixation. rsc.org | Lewis and Brønsted acid sites, recyclable. rsc.org | rsc.org |

| Pyridylphosphonate Ligands | Homogeneous catalysis (e.g., carbonylation, cross-coupling). scispace.comnih.gov | Tunable electronic and steric properties. scispace.com | scispace.comsoton.ac.uknih.gov |

Advanced Materials Science Applications beyond Current Scope

The ability of pyridylphosphonates to form robust, functional materials is an area of intense research. A significant application lies in the creation of coordination polymers and metal-organic frameworks (MOFs). mdpi.combohrium.com By reacting this compound (after hydrolysis to the corresponding phosphonic acid) with various metal ions, researchers can construct one-, two-, or three-dimensional networks. photocrystallography.eu

These materials exhibit properties that are useful in diverse fields. For example, silver(I) pyridylphosphonates have been synthesized and shown to have remarkable light-insensitivity and thermal stability, making them potential candidates for use in medical devices that require sterilization. frontiersin.org The phosphonate group's strong binding affinity for metal ions contributes to the stability of these materials. kaust.edu.sa

Another emerging application is the surface modification of conductive materials. For instance, this compound derivatives have been used to modify indium tin oxide (ITO) surfaces, which could have implications for the development of new electronic and optoelectronic devices. arizona.edu The creation of water-stable, non-siliceous hybrid materials containing this compound also opens doors for applications in challenging aqueous environments. sci-hub.se

Integration into Supramolecular Assemblies

Supramolecular chemistry, which involves the study of systems composed of multiple molecules held together by non-covalent interactions, is a fertile ground for the application of pyridylphosphonates. The pyridyl group, with its nitrogen lone pair, is an excellent hydrogen bond acceptor, while the phosphonate group (as phosphonic acid) is a strong hydrogen bond donor. This dual capability allows pyridin-3-ylphosphonic acid to act as a versatile building block for constructing complex, self-assembled structures. photocrystallography.eu

Researchers have successfully used pyridin-3-ylphosphonic acid to create coordination polymers with various metal ions like zinc, copper, and cadmium. photocrystallography.eu These polymers can form diverse architectures, including one-dimensional ladders and two- or three-dimensional frameworks, depending on the metal ion and reaction conditions. photocrystallography.eu The rigidity of the pyridine ring combined with the strong, versatile binding of the phosphonate group is crucial for forming these ordered, crystalline structures. photocrystallography.eu

Beyond metal-coordination, the pyridyl moiety itself is known to participate in the formation of supramolecular assemblies through interactions with macrocycles like cyclodextrins. frontiersin.org This suggests possibilities for integrating pyridylphosphonates into host-guest systems for applications in sensing, encapsulation, and controlled release.

Role in Proton Conductivity and Fuel Cell Research

A highly promising future direction for pyridylphosphonate-based materials is in the field of energy, specifically as components in proton exchange membrane fuel cells (PEMFCs) and protonic ceramic fuel cells (PCFCs). dtu.dkspringerprofessional.de These devices rely on materials that can efficiently transport protons (H⁺ ions) at intermediate temperatures (200-400 °C). dtu.dk

Metal phosphonates, in general, are being actively investigated as proton-conducting materials. mdpi.comdtu.dk The P-OH groups present in phosphonic acids can participate in hydrogen-bonding networks that facilitate proton transport. The thermal stability of many metal phosphonate frameworks makes them suitable for operating temperatures where many traditional polymer membranes fail. kaust.edu.sa

While research specifically on this compound in this context is still nascent, the fundamental properties of the parent acid are highly relevant. The nitrogen atom in the pyridine ring can also be protonated, potentially providing additional pathways for proton conduction. By incorporating pyridin-3-ylphosphonic acid into stable, porous frameworks (e.g., with zirconium), it may be possible to design novel electrolyte materials with high proton conductivity and stability, addressing a key challenge in the development of next-generation fuel cells. mdpi.comdtu.dkspringerprofessional.de

Design of Structurally Diverse Pyridylphosphonate Scaffolds

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.orgnih.gov This means its structure is frequently found in biologically active compounds and approved drugs, as it can interact with a wide range of biological targets. rsc.orgrsc.org The ability to create libraries of compounds with high scaffold diversity is crucial for modern drug discovery. nih.govu-strasbg.frresearchgate.netrsc.org

The development of new synthetic methods, such as the organocatalytic route to 3-pyridylphosphonates, directly enables the creation of structurally diverse scaffolds. rsc.org By varying the aldehyde and vinylphosphonate (B8674324) starting materials, a wide array of substituents can be introduced onto the pyridine ring. rsc.org This allows for fine-tuning of the molecule's steric and electronic properties, which is essential for optimizing its interaction with a specific protein or enzyme.

The phosphonate group itself is a valuable pharmacophore, often used as a stable bioisostere for the phosphate (B84403) group found in many biological molecules. wikipedia.org Therefore, the combination of the privileged pyridine scaffold with the phosphonate functional group makes this class of compounds particularly attractive for medicinal chemistry research, with potential applications in developing new therapeutic agents. rsc.orgnih.gov

Q & A

Q. How do structural modifications (e.g., fluorination) enhance the metabolic stability of this compound-based prodrugs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.